Regiochemistry-Dependent Coordination Geometry: 3-Pyridyl vs. 4-Pyridyl in Ni(II) Coordination Polymers
The 1,4-di(3-pyridyl)buta-1,3-diyne ligand, which is the oxidative homocoupling dimer of the target compound, directs the formation of zig-zag polymeric chains when reacted with Ni(II) dithiophosphato complexes [1]. In contrast, analogous ligands based on 4-pyridyl substitution yield linear or different supramolecular architectures due to the divergent orientation of the nitrogen donor atoms. The 3-pyridyl regioisomer enables inter-chain interactions involving P-substituents that are not accessible with the 4-pyridyl analogue, resulting in distinct 3D supramolecular constructs [1].
| Evidence Dimension | Coordination polymer chain topology |
|---|---|
| Target Compound Data | Zig-zag polymeric chains ([Ni(L)]∞) with distinct inter-chain interactions determined by P-substituents (3-pyridyl-derived ligand L) |
| Comparator Or Baseline | 4-pyridyl-derived ligands reported to yield linear chain topologies (class-level comparison; no direct head-to-head data for monomeric target compound) |
| Quantified Difference | Not quantified; structural topology difference inferred from crystallographic data of the 3-pyridyl dimer ligand. |
| Conditions | Mechanosynthesis via Net Grinding (NG) and Liquid Assisted Grinding (LAG) with [Ni((RO)2PS2)2] complexes |
Why This Matters
The 3-pyridyl substitution pattern provides a unique topological outcome in coordination polymer assembly that cannot be replicated by the 4-pyridyl isomer, making the meta-substituted building block essential for accessing specific supramolecular architectures.
- [1] Cabras, V.; Aragoni, M. C.; Coles, S. J.; Lai, R.; Pilloni, M.; Podda, E.; Scano, A.; Ennas, G. Mechanosynthesis of coordination polymers based on dithiophosphato and dithiophosphonato Ni(II) complexes and 1,4-di(3-pyridinyl)buta-1,3-diyne ligand. Supramol. Chem. 2017. DOI: 10.1080/10610278.2017.1287366. View Source
